molecular formula C6H6BClF3N B13736113 Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- CAS No. 4084-48-4

Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-

Cat. No.: B13736113
CAS No.: 4084-48-4
M. Wt: 195.38 g/mol
InChI Key: LGKQDTKTONAXTO-UHFFFAOYSA-N
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Description

Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is a chemical compound that features a boron atom bonded to a 4-chlorobenzenamine group and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- typically involves the reaction of 4-chlorobenzenamine with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-chlorobenzenamine+boron trifluorideBoron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-\text{4-chlorobenzenamine} + \text{boron trifluoride} \rightarrow \text{Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-} 4-chlorobenzenamine+boron trifluoride→Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the chemical structure, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis and other applications where precise control of chemical reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • Boron, (2-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
  • Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
  • Boron trifluoride

Uniqueness

Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its 4-chlorobenzenamine group differentiates it from other isomers and influences its behavior in chemical reactions and applications.

Properties

CAS No.

4084-48-4

Molecular Formula

C6H6BClF3N

Molecular Weight

195.38 g/mol

IUPAC Name

[(4-chlorophenyl)azaniumyl]-trifluoroboranuide

InChI

InChI=1S/C6H6BClF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H,12H2

InChI Key

LGKQDTKTONAXTO-UHFFFAOYSA-N

Canonical SMILES

[B-]([NH2+]C1=CC=C(C=C1)Cl)(F)(F)F

Origin of Product

United States

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